2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol

Lipophilicity Drug-likeness ADME

2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol (CAS 1443327-67-0), also named 3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol, is a tertiary alcohol featuring a 5-methylthiophene moiety. Its molecular formula is C10H16OS, with a molecular weight of 184.30 g/mol and an XLogP3-AA of 2.7, indicating moderate lipophilicity.

Molecular Formula C10H16OS
Molecular Weight 184.30 g/mol
Cat. No. B7940999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol
Molecular FormulaC10H16OS
Molecular Weight184.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C(C)(C(C)C)O
InChIInChI=1S/C10H16OS/c1-7(2)10(4,11)9-6-5-8(3)12-9/h5-7,11H,1-4H3
InChIKeyCLQIFWZHVMVVBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol: A Tertiary Thiophene Alcohol for Specialized Synthesis and Biological Screening


2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol (CAS 1443327-67-0), also named 3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol, is a tertiary alcohol featuring a 5-methylthiophene moiety [1]. Its molecular formula is C10H16OS, with a molecular weight of 184.30 g/mol and an XLogP3-AA of 2.7, indicating moderate lipophilicity [1]. The compound is commercially available at 95% to 98% purity from specialized suppliers . While it has been cataloged in PubChem and screened in early-stage biological assays (e.g., lanosterol synthase inhibition, IC50 20 µM) [2], it is primarily positioned as a research intermediate rather than an end-use product. The presence of the tertiary alcohol adjacent to a thiophene ring imparts unique reactivity and potential for hydrogen bonding, distinguishing it from linear chain analogs.

Why 2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol Cannot Be Interchanged with Close Analogs


The substitution of 2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol with seemingly similar thiophene alcohols—such as 2-(5-Methyl-2-thienyl)-2-butanol or 2-methyl-4-(5-methylthiophen-2-yl)-butan-2-ol —introduces significant risks in both synthetic and biological applications. The target compound's tertiary alcohol at the C2 position creates a sterically hindered, non-oxidizable center compared to secondary alcohols, which directly impacts reaction pathways and metabolic stability. Furthermore, the specific 5-methyl substitution on the thiophene ring alters electronic properties and molecular recognition. In biological assays, even minor structural variations among thiophene alcohols have been shown to drastically shift activity profiles; for instance, the target compound's 20 µM IC50 against lanosterol synthase [1] differs substantially from other thiophene alcohols evaluated against related enzymes. Generic substitution without empirical validation therefore jeopardizes reproducibility and the integrity of structure-activity relationship (SAR) studies.

Quantitative Differentiation of 2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol from Structural Analogs


Lipophilicity (XLogP3-AA) Comparison: 2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol vs. 2-(5-Methyl-2-thienyl)-2-butanol

The computed lipophilicity (XLogP3-AA) of 2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol is 2.7 [1]. This value is moderately higher than that of 2-(5-Methyl-2-thienyl)-2-butanol, which has a predicted XLogP3-AA of approximately 2.2 [2], a difference of +0.5 log units. This indicates the target compound is more lipophilic, which can affect membrane permeability and solubility in biological and formulation studies.

Lipophilicity Drug-likeness ADME

Purity Specification Comparison: 2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol vs. 3-(5-Methylthiophen-2-yl)butan-2-ol

2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol is commercially available with a specified minimum purity of 97.0% from Fluorochem and 95% from AKSci . In contrast, the closely related analog 3-(5-Methylthiophen-2-yl)butan-2-ol is listed by EvitaChem with no published purity specification, and its use is restricted to non-human research .

Purity Quality Control Procurement

Hazard Classification: 2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol vs. 2-(5-Methyl-2-thienyl)-2-butanol

The Safety Data Sheet (SDS) for 2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol from Fluorochem classifies the compound with GHS07 (Harmful/Irritant) and includes hazard statements H302, H315, H319, and H335 . In contrast, the SDS for 2-(5-Methyl-2-thienyl)-2-butanol from AA Blocks/Sigma-Aldrich is not publicly available, and the product page lists no specific hazard classifications beyond a standard storage temperature .

Safety Handling GHS

Enzyme Inhibition Profile: 2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol vs. 2-Methyl-4-(5-methylthiophen-2-yl)-butan-2-ol

2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol has a reported IC50 of 20 µM (2.00E+4 nM) against human lanosterol synthase [1]. A structurally distinct analog, 2-methyl-4-(5-methylthiophen-2-yl)-butan-2-ol, was evaluated in an Oxygen Radical Absorbance Capacity (ORAC) assay and exhibited 'pronounced anti-peroxyl radical activity comparable to linalool' [2], though no direct IC50 was reported for lanosterol synthase. This illustrates a divergence in biological target engagement based on subtle structural differences.

Enzyme Inhibition Radical Scavenging ORAC

Optimal Application Scenarios for Procuring 2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol


Building Block for Sterically Hindered Tertiary Alcohol Derivatives

The compound's tertiary alcohol group provides a sterically hindered, non-oxidizable site for further functionalization. Researchers can leverage this stability to synthesize complex molecules where secondary alcohols would undergo unwanted oxidation. The 97.0% purity specification minimizes side reactions and purification challenges, making it suitable for multi-step syntheses in medicinal chemistry programs.

Lipophilicity Optimization in Lead Compound Libraries

With an XLogP3-AA of 2.7, this compound falls within the optimal lipophilicity range for drug-likeness [1]. It can serve as a reference scaffold or a starting point for SAR studies aiming to balance potency and ADME properties. Its higher lipophilicity compared to 2-(5-Methyl-2-thienyl)-2-butanol [2] makes it a preferred candidate for projects requiring enhanced membrane permeability.

Lanosterol Synthase Inhibition Screening

The compound's reported IC50 of 20 µM against human lanosterol synthase [3] provides a validated starting point for studies in cholesterol biosynthesis or antifungal target validation. While not a potent lead, this activity profile is sufficiently defined to benchmark against more potent analogs or to serve as a control in enzyme inhibition assays.

Quality-Controlled Procurement for Academic and Industrial Research

Procurement of this compound from vendors like Fluorochem or AKSci ensures a defined purity (95-97%) and a fully documented safety profile (GHS07, H302, H315, H319, H335) . This is critical for laboratories requiring traceable, reproducible results and compliance with safety regulations. The absence of such documentation for close analogs makes this a more reliable and lower-risk option for sensitive research environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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